molecular formula C24H24N2O2S B2421121 (E)-1-[4-(3-methoxyphenyl)piperazino]-2-phenyl-3-(2-thienyl)-2-propen-1-one CAS No. 478078-53-4

(E)-1-[4-(3-methoxyphenyl)piperazino]-2-phenyl-3-(2-thienyl)-2-propen-1-one

Cat. No.: B2421121
CAS No.: 478078-53-4
M. Wt: 404.53
InChI Key: HOYCMSMLACIAQF-PTGBLXJZSA-N
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Description

(E)-1-[4-(3-methoxyphenyl)piperazino]-2-phenyl-3-(2-thienyl)-2-propen-1-one is a complex organic compound that features a combination of aromatic rings and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-[4-(3-methoxyphenyl)piperazino]-2-phenyl-3-(2-thienyl)-2-propen-1-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperazine Derivative: The initial step involves the synthesis of 4-(3-methoxyphenyl)piperazine through the reaction of 3-methoxyaniline with piperazine under controlled conditions.

    Aldol Condensation: The next step involves an aldol condensation reaction between the piperazine derivative and 2-thiophenecarboxaldehyde in the presence of a base such as sodium hydroxide to form the propenone structure.

    Final Coupling: The final step is the coupling of the intermediate with benzaldehyde under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-1-[4-(3-methoxyphenyl)piperazino]-2-phenyl-3-(2-thienyl)-2-propen-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially in the presence of strong nucleophiles like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or other polar solvents.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

(E)-1-[4-(3-methoxyphenyl)piperazino]-2-phenyl-3-(2-thienyl)-2-propen-1-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with neurotransmitter receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors and other advanced materials.

    Biological Studies: It is used in research to understand its effects on cellular pathways and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of (E)-1-[4-(3-methoxyphenyl)piperazino]-2-phenyl-3-(2-thienyl)-2-propen-1-one involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it may act as an agonist or antagonist at certain receptor sites, influencing neurotransmitter release and uptake.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(3-Methoxyphenyl)piperazino]-2-phenyl-3-(2-thienyl)-2-propen-1-one
  • 3-Methoxyphenylboronic acid
  • 7-(3,3-Dihydroxypropyl)-3-methyl-8-(1-piperidinyl)-3,7-dihydro-1H-purine-2,6-dione

Uniqueness

(E)-1-[4-(3-methoxyphenyl)piperazino]-2-phenyl-3-(2-thienyl)-2-propen-1-one is unique due to its combination of aromatic and heterocyclic structures, which confer specific electronic and steric properties. These properties make it particularly interesting for applications in drug design and materials science, where precise molecular interactions are crucial.

Properties

IUPAC Name

(E)-1-[4-(3-methoxyphenyl)piperazin-1-yl]-2-phenyl-3-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O2S/c1-28-21-10-5-9-20(17-21)25-12-14-26(15-13-25)24(27)23(18-22-11-6-16-29-22)19-7-3-2-4-8-19/h2-11,16-18H,12-15H2,1H3/b23-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOYCMSMLACIAQF-PTGBLXJZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)C(=O)C(=CC3=CC=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)N2CCN(CC2)C(=O)/C(=C/C3=CC=CS3)/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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